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Oxosorbicillinol

antioxidant DPPH assay free radical scavenging

Fungal metabolomics and sorbicillinoid pathway research require structurally authenticated reference standards. Generic sorbicillinoids fail to substitute due to >9-fold bioactivity divergence among congeners. • Obligate monomeric intermediate for SorD-catalyzed dimerization to bisvertinolone/epoxysorbicillinol • Indispensable negative control for 6′-hydroxyoxosorbicillinol LOX/COX inhibitor programs (IC₅₀ 150 vs. 16 µM) • Chromatographic & mass spectrometric reference standard with defined tautomeric behavior Available from stock for immediate global dispatch.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
Cat. No. B1248106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxosorbicillinol
Synonymsoxosorbicillinol
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC=CC=CC(=C1C(=C(C(=O)C(C1=O)(C)O)C)O)O
InChIInChI=1S/C14H16O5/c1-4-5-6-7-9(15)10-11(16)8(2)12(17)14(3,19)13(10)18/h4-7,15-16,19H,1-3H3/b5-4+,7-6+,10-9+/t14-/m1/s1
InChIKeyJSSFRHLBNRCOAQ-KGAWMYLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxosorbicillinol: Compound Identity and Source


Oxosorbicillinol (CAS 271795-00-7) is a monomeric sorbicillinoid hexaketide metabolite (C₁₄H₁₆O₅, MW 264.27) originally isolated from the fermentation broth of Trichoderma sp. USF-2690 [1] and subsequently identified in Penicillium and Acremonium spp. [2]. It possesses a cyclohex-4-ene-1,3-dione core bearing a sorbyl side chain and exists as a tautomeric mixture. Its defining chemo-structural feature relative to the broader sorbicillinoid class is the C-1/C-3 quinone oxidation state, which differentiates it from the corresponding quinol (sorbicillinol) and positions it as a critical biosynthetic branch-point intermediate en route to dimeric sorbicillinoids, including bisvertinolone and epoxysorbicillinol [3].

1
Monomeric quinone redox probe
Defined C-1/C-3 quinone oxidation state supports mechanistic antioxidant SAR studies within sorbicillinoid class
2
LOX pathway SAR control
Non-hydroxylated parent scaffold enables target-engagement attribution studies against C-6′ hydroxylated analogs
3
Chemo-enzymatic synthetic access
Established one-pot enantioselective total synthesis supports scalable procurement independent of fermentation variability
4
Biosynthetic branch-point standard
Confirmed SorD substrate and obligate monomeric intermediate for dimeric sorbicillinoid pathway reconstitution

Why Generic Sorbicillinoid Substitution Fails


Sorbicillinoids exhibit pronounced structure–activity divergence despite a common biosynthetic origin [1]. Subtle modifications at the C-1/C-3 oxidation state, side-chain hydroxylation, or dimerization mode yield compounds with quantitatively distinct bioactivity profiles. For instance, lipoxygenase-1 (LOX-1) inhibitory potency varies >9-fold between oxosorbicillinol (IC₅₀ 150 µM) and its 6′-hydroxy congener (IC₅₀ 16 µM) [2], while DPPH radical-scavenging ED₅₀ values span from 31.4 µM (bisorbicillinol) to 152.3 µM (sorbicillin) within the same experimental system [3]. These large quantitative differentials preclude the assumption that any monomeric sorbicillinoid can functionally substitute for another in assay or application contexts. Procurement of a specific structural entity, rather than a generic sorbicillinoid, is essential for obtaining reproducible, mechanistically interpretable results.

Quinone vs quinol oxidation state
Sorbicillinol possesses a C-1/C-3 quinol core; redox-dependent reactivity may shift antioxidant and enzyme-inhibition endpoints relative to oxosorbicillinol
Side-chain hydroxylation alters target engagement
6′-Hydroxyoxosorbicillinol exhibits markedly different LOX-1 inhibition; structural analog substitution may not reproduce pathway-response profiles
Monomer-dimer activity divergence
Dimeric bisorbicillinol and bisvertinolone show quantitatively distinct radical-scavenging and antimicrobial profiles; monomeric oxosorbicillinol cannot substitute directly

Quantitative Evidence vs. Closest Sorbicillinoids


DPPH Radical-Scavenging Activity

In a DPPH radical-scavenging assay performed within the same Trichoderma sp. USF-2690 screening program, oxosorbicillinol (compound 2) exhibited an ED₅₀ of 87.7 µM, which is approximately 2.8-fold weaker than the dimeric comparator bisorbicillinol (ED₅₀ 31.4 µM) and ~3.2-fold weaker than the synthetic standard BHT (ED₅₀ 27.0 µM) [1]. Though less potent than bisorbicillinol as a direct radical quencher, this moderate activity, when combined with oxosorbicillinol's unique monomeric redox state, enables its use as a mechanistic probe to deconvolute the contribution of the quinone pharmacophore to sorbicillinoid antioxidant effects.

DPPH Radical Scavenging
Head-to-head
ED₅₀ 87.7 µM vs Bisorbicillinol 31.4 µM ~2.8-fold lower scavenging vs dimeric comparator; ~3.2-fold lower vs BHT (27.0 µM)
Supports antioxidant SAR interpretation
Trichoderma sp. USF-2690 metabolite screen; DPPH assay
antioxidant DPPH assay free radical scavenging

Soybean Lipoxygenase-1 (LOX-1) Inhibition

Compounds were co-isolated from a Penicillium sp. culture and tested side-by-side. Oxosorbicillinol (2) inhibited soybean LOX-1 with an IC₅₀ of 150 µM, whereas its C-6′-hydroxylated analog, 6′-hydroxyoxosorbicillinol (1), achieved an IC₅₀ of 16 µM — representing an approximately 9.4-fold increase in inhibitory potency conferred solely by the additional hydroxyl group [1]. Furthermore, 6′-hydroxyoxosorbicillinol suppressed PGD₂ release (IC₅₀ 10 µM) and LTB₄ release (IC₅₀ 100 µM), activities not reported for oxosorbicillinol [1].

Soybean LOX-1 Inhibition
Head-to-head
IC₅₀ 150 µM vs 6′-Hydroxyoxosorbicillinol 16 µM ~9.4-fold lower inhibition; C-6′ hydroxylation drives target engagement
Supports LOX-1 pathway-response context
Penicillium sp. co-isolated metabolites; soybean LOX assay
lipoxygenase inhibition anti-inflammatory PGD₂/LTB₄ suppression

Antibacterial Spectrum Comparison

Oxosorbicillinol exhibits only weak antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as reported in a comprehensive sorbicillinoid bioactivity review [1]. In contrast, the dimeric sorbicillinoid bisvertinolone — of which oxosorbicillinol is the direct biosynthetic precursor — displays significant anti-S. aureus activity with a minimum inhibitory concentration (MIC) of 30 µg/mL [2]. This monomer-to-dimer activity enhancement highlights oxosorbicillinol's value not as a terminal antibacterial agent, but as the key monomeric building block whose dimerization yields potent antimicrobial entities.

Antibacterial Spectrum
Cross-study context
Weak activity (qualitative) vs Bisvertinolone MIC 30 µg/mL Monomer-to-dimer enhancement in anti-S. aureus activity
Supports antimicrobial screening context
Compiled from multiple susceptibility studies; S. aureus and B. subtilis
antibacterial Staphylococcus aureus Bacillus subtilis MIC

Chemo-Enzymatic Total Synthesis Accessibility

Oxosorbicillinol is one of only six sorbicillinoids for which a complete chemo-enzymatic total synthesis has been established. Using recombinant oxidoreductase SorbC and readily accessible sorbicillin-type precursors, Sib et al. achieved enantioselective, one-pot total synthesis of oxosorbicillinol alongside sorrentanone, rezishanones B/C, sorbicatechol A, bisvertinolone, and (+)-epoxysorbicillinol [1]. Many structurally related sorbicillinoids — particularly dimeric and cage-like congeners such as acresorbicillinol C — currently lack total synthesis routes, limiting their availability for in-depth biological characterization [2]. This synthetic tractability makes oxosorbicillinol the preferred starting material for semi-synthetic derivatization campaigns and for generating isotopically labeled internal standards for metabolomics studies.

Total Synthesis Access
Method context
Chemo-enzymatic total synthesis Recombinant SorbC oxidoreductase; one-pot enantioselective route
Supports synthetic accessibility context
Scalable production independent of fermentation; Sib et al. 2018
total synthesis chemo-enzymatic synthetic accessibility SorbC oxidoreductase

Biosynthetic Branch-Point to Dimeric Sorbicillinoids

The flavin-dependent monooxygenase SorD from Penicillium chrysogenum (PcSorD) accepts sorbicillinol as substrate and catalyzes its oxidation to oxosorbicillinol, which then serves as the direct precursor for enzymatic Diels-Alder and Michael-addition dimerization reactions yielding bisvertinolone and epoxysorbicillinol [1]. Isotopic labeling studies have experimentally confirmed that oxosorbicillinol is specifically converted into bisvertinolone in vivo [2]. This places oxosorbicillinol at the pivotal monomer-to-dimer branch-point of sorbicillinoid biosynthesis, a role that sorbicillinol (the quinol) and sorbicillin (the non-hydroxylated polyketide) do not occupy [1].

Biosynthetic Branch-Point
Head-to-head
Direct precursor to bisvertinolone SorD-catalyzed oxidation; ¹³C-labeling confirmed in vivo conversion
Supports biosynthetic pathway validation
Obligate monomeric intermediate; sorbicillinol and sorbicillin do not occupy this role
biosynthesis SorD monooxygenase bisvertinolone Diels-Alder dimerization

DPPH Scavenging Kinetics

Oxosorbicillinol exhibits slow, time-dependent DPPH radical scavenging, with ED₅₀ reaching 87.7 µM after 24 h incubation [1]. This contrasts sharply with fast-acting phenolic antioxidants: α-tocopherol achieves ED₅₀ of 17.0 µM within 30 min, and BHT reaches ED₅₀ of 27.0 µM on a similar rapid timescale [2]. The slow kinetic profile is a hallmark of the sorbicillinoid quinone redox mechanism, shared by related compounds (e.g., bisorbibutenolide ED₅₀ 80.8 µM after 24 h) [2]. This temporal dimension provides an additional differentiation parameter beyond simple IC₅₀/ED₅₀ magnitude when selecting an antioxidant probe for mechanistic studies.

DPPH Scavenging Kinetics
Cross-study context
ED₅₀ 87.7 µM (24 h) vs α-Tocopherol 17.0 µM (30 min) ~48× longer incubation required; slow-acting quinone redox mechanism
Supports kinetic profile differentiation
Time-course DPPH monitoring; shared profile with bisorbibutenolide
DPPH kinetics time-dependent scavenging slow-acting antioxidant

Procurement-Relevant Applications


Biosynthetic Pathway Reconstitution and Enzymology

Oxosorbicillinol is the obligate monomeric intermediate for SorD-catalyzed dimerization to bisvertinolone and epoxysorbicillinol. Procurement of an authenticated oxosorbicillinol standard is essential for (i) validating heterologous expression of the sor pathway genes (sorA–sorD), (ii) serving as a substrate in SorD enzyme kinetics assays, and (iii) generating ¹³C-labeled internal standards for tracking metabolic flux through the sorbicillinoid pathway [1].

LOX/COX Inhibition SAR Reference Control

For laboratories optimizing 6′-hydroxyoxosorbicillinol as a dual LOX/COX inhibitor lead, oxosorbicillinol is the indispensable negative control. The ~9.4-fold IC₅₀ differential (150 µM vs. 16 µM) unambiguously attributes target engagement to the C-6′ hydroxyl moiety. Pharmacophore modeling, selectivity panels, and medicinal chemistry derivatization campaigns all require concurrent testing of the non-hydroxylated parent to control for non-specific redox activity [2].

Semi-Synthetic Derivatization and Probe Development

The established chemo-enzymatic total synthesis of oxosorbicillinol provides reliable, scalable access to the monomeric sorbicillinoid scaffold. Starting from oxosorbicillinol, chemists can install side-chain modifications, generate photoaffinity probes, or create biotinylated conjugates for target-identification studies — options that are severely constrained for dimeric or cage-like sorbicillinoids that lack synthetic accessibility [3].

Natural Product Reference Standard for Metabolomics

As one of the most frequently co-isolated monomeric sorbicillinoids across Trichoderma, Penicillium, and Acremonium spp., oxosorbicillinol is an ideal chromatographic and mass spectrometric reference standard for fungal metabolomics workflows. Its defined tautomeric behavior and characteristic UV/HRESIMS signature support reliable identification and quantification in complex fermentation extracts [4].

Application
Selection Property
Validation Focus
Biosynthetic pathway reconstitution
Monomeric branch-point intermediate
SorD enzymology and pathway validation
LOX/COX pathway SAR studies
C-6′ non-hydroxylated parent scaffold
Target-engagement attribution review
Semi-synthetic derivatization
Chemo-enzymatic synthetic accessibility
Scalable monomer scaffold availability
Fungal metabolomics reference standard
Defined tautomeric and spectral signature
Chromatographic and mass spectrometric identification
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